Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol |
InChI |
InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2/t5-,6+,7+/m0/s1 |
InChI Key |
RVUBHWGJRCJPSK-RRKCRQDMSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1CCN2)O |
Canonical SMILES |
C1CC(C2C1CCN2)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Catalysis Using Aldolase Variants
One of the most notable methods involves aldolase-catalyzed asymmetric synthesis of N-heterocycles, which includes the formation of the octahydrocyclopenta[b]pyrrol-6-ol core. This approach leverages engineered variants of d-fructose-6-phosphate aldolase (FSA) to catalyze aldol reactions with high stereoselectivity.
- Starting from simple ketones such as cyclopentanone, the enzyme catalyzes the addition of aldehyde or ketone donors to produce chiral intermediates.
- The key step involves the formation of a stereochemically defined aldol adduct , which subsequently undergoes cyclization to generate the fused pyrrolidine ring system with the desired stereochemistry.
- Enzymatic catalysis typically occurs in aqueous buffer at mild temperatures (~25°C).
- Substrate specificity is controlled via enzyme engineering to favor the formation of the (3aS,6R,6aR) stereoisomer.
- The stereoselectivity achieved is up to 96–98% enantiomeric excess.
- Yields vary from 35% to 79%, depending on substrate and enzyme variants.
Chemical Synthesis via Cyclization of Precursor Ketones
Chemical routes involve multi-step synthesis starting from readily available cyclopentane derivatives:
- Step 1: Synthesis of a suitable amino aldehyde or amino ketone precursor, often protected as carbamates or esters.
- Step 2: Cyclization via intramolecular nucleophilic attack facilitated by acid or base catalysis, forming the pyrrolidine ring.
- Step 3: Hydroxylation at specific positions to introduce the hydroxyl group at C-6.
- Acidic conditions (e.g., TFA, p-TsOH) for cyclization.
- Reductive amination or reductive cyclization using metal catalysts such as palladium or platinum complexes.
- Use of chiral auxiliaries or chiral catalysts to induce stereoselectivity.
- Mild heating (around 50–80°C).
- Solvents such as ethanol, dichloromethane, or acetonitrile.
- Hydrogenation over Pd/C or Pd(OH)₂ for reduction steps.
Metal-Catalyzed Cyclization and Hydrogenation
Palladium-Catalyzed Hydrogenation
Hydrogenation plays a crucial role in the reduction of intermediates to achieve the target hydroxylated fused ring system.
- Catalyst: Palladium on carbon (Pd/C), palladium diacetate, or Pd(OH)₂.
- Conditions: Hydrogen atmosphere at 1–5 atm pressure, temperatures ranging from room temperature to 120°C.
- Outcome: Reduction of imines or unsaturated intermediates to yield the saturated octahydrocyclopenta[b]pyrrol-6-ol.
Palladium-Catalyzed Cross-Coupling
- Suzuki or Heck coupling reactions are employed to introduce aryl groups or modify ring substituents, which can be further transformed into the hydroxylated derivative via oxidation or hydrolysis.
Synthetic Route for Specific Stereochemistry
Stereoselective Synthesis via Chiral Ligands
- The use of chiral phosphine ligands in palladium catalysis enables control over stereochemistry during the formation of the fused ring system.
- Reaction of precursor ketones with aryl bromides in the presence of Pd/phosphine catalysts yields regio- and stereoselective products, which can be further manipulated to obtain the target compound.
One-Pot Multi-Component Reactions
- Multi-component reactions involving ketones, amines, and aldehydes under catalytic conditions facilitate the rapid assembly of the octahydrocyclopenta[b]pyrrol-6-ol core with stereocontrol.
Summary of Key Reaction Conditions and Catalysts
| Method | Key Reagents | Catalysts | Solvent | Temperature | Yield | Stereoselectivity |
|---|---|---|---|---|---|---|
| Enzymatic aldolization | Ketones, aldehydes | Engineered aldolase | Aqueous buffer | 25°C | 35–79% | Up to 98% ee |
| Chemical cyclization | Ketones, amines | Acid (TFA, p-TsOH) | Ethanol, DCM | 50–80°C | Variable | Moderate to high |
| Hydrogenation | Unsaturated intermediates | Pd/C, Pd(OH)₂ | H₂ atmosphere | RT–120°C | 68–100% | High |
| Metal-catalyzed cross-coupling | Aryl bromides | Pd/phosphine complexes | Toluene, DMF | 25–80°C | Variable | Control via ligands |
In-Depth Research Findings
Recent studies highlight the importance of catalyst design and substrate engineering:
- Enzymatic methods provide high stereocontrol and environmentally benign conditions.
- Metal catalysis allows for diverse functionalization and ring modifications, essential for synthesizing derivatives.
- The selectivity in Pd-catalyzed reactions is heavily influenced by ligand structure, enabling tailored synthesis pathways.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopentapyrrol ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate various biochemical pathways. The hydroxyl group and the unique cyclopentapyrrol structure are thought to play key roles in its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
Dihydrosporothriolide Derivatives
- Rel-(3R,3aS,6R,6aR)-Dihydrosporothriolide: Shares the same bicyclic framework but differs at the 3-position (R vs. S configuration). This minor stereochemical change alters biological activity; the (3R) isomer exhibits distinct NMR coupling constants (J3,3a = 10.1 Hz, J3,7 = 7.5 Hz) compared to the (3S) variant .
- Rel-(3S,3aS,6R,6aR)-Dihydrosporothriolide : Isolated from Xylaria species, this isomer demonstrates reduced stability under acidic conditions due to axial-equatorial hydroxyl orientation differences .
Proline Hydroxylase Substrates
- (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (47) : Differs in the position of the carboxylic acid group (C-2 vs. C-6 hydroxyl in the target compound). This structural variation leads to selective recognition by proline hydroxylases, enabling biocatalytic applications .
- (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (51) : The inverted stereochemistry at 3a and 6a positions abolishes enzyme activity, highlighting the sensitivity of biological systems to stereochemical nuances .
Derivatives with Functional Group Modifications
tert-Butyl (3aS,6R,6aR)-6-Hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Modification : Introduction of a tert-butyl carbamate group at N-1 increases lipophilicity (predicted density: 1.146 g/cm³ vs. ~1.2 g/cm³ for the parent compound) and alters acidity (predicted pKa: 14.72) .
- Applications : Used as a synthetic intermediate for drug discovery, leveraging its stability and ease of deprotection .
rac-(3aR,6S,6aS)-Octahydrocyclopenta[b]pyrrol-6-ol Hydrochloride
- This derivative is discontinued commercially, suggesting challenges in scalability or biological efficacy .
Physical Properties
Biological Activity
Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol is a heterocyclic compound with significant biological activity. This article reviews its chemical properties, synthesis methods, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
- IUPAC Name : (3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol
- Molecular Formula : C7H13NO
- Molar Mass : 113.19 g/mol
- CAS Number : 2044705-91-9
Synthesis
The synthesis of this compound typically involves cyclization reactions from suitable precursors. Common methods include:
- Cyclization of Tetrahydrofuran Derivatives : Utilizing diastereomerically pure intermediates to achieve high specificity.
- Epimerization Techniques : To convert precursors into the desired stereochemical configuration.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptor sites on cells, influencing signaling pathways and cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies show efficacy against various bacterial strains.
- Neuroprotective Effects : It may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : The compound has been shown to reduce inflammatory markers in vitro.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 12 |
Case Study 2: Neuroprotective Effects
In a neurotoxicity model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control (untreated) | 40 |
| Rel-(3aS,6R,6aR) (10 µM) | 75 |
Q & A
Q. What synergistic effects are observed when combining this compound with antiviral agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
